BI 653048 phosphate

Description

Properties

IUPAC Name |

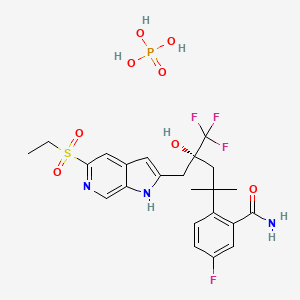

2-[(4R)-4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O4S.H3O4P/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31;1-5(2,3)4/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31);(H3,1,2,3,4)/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIBBVZDLOOJRM-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)C[C@](CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F4N3O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198784-97-2 | |

| Record name | BI-653048 phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198784972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-653048 PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCS4MDS87R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BI 653048 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 653048 phosphate is a novel, orally active, nonsteroidal selective glucocorticoid receptor (GR) agonist.[1] It is classified as a "dissociated" GR agonist, a characteristic that confers a distinct transcriptional regulatory profile, separating its gene transrepression and transactivation functions.[2][3] This dissociation is hypothesized to distinguish the anti-inflammatory effects, primarily mediated by transrepression, from the adverse effects associated with traditional glucocorticoids, which are linked to transactivation.[2] BI 653048 is synthesized as a phosphoric acid cocrystal to enhance its physicochemical properties, including stability, solubility, and bioavailability.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

The primary mechanism of action of BI 653048 revolves around its selective binding to the glucocorticoid receptor. Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression through two principal pathways:

-

Transrepression: This pathway is largely responsible for the anti-inflammatory effects of glucocorticoids. The GR-BI 653048 complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory genes, including cytokines like IL-6.

-

Transactivation: In this pathway, GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation of their transcription. This pathway is associated with many of the undesirable side effects of glucocorticoid therapy.

BI 653048 is termed a "dissociated" agonist because it preferentially activates the transrepression pathway over the transactivation pathway, suggesting a potential for a better therapeutic window compared to conventional glucocorticoids.[2][3]

Caption: Glucocorticoid Receptor Signaling Pathway of BI 653048.

Quantitative Data

The following tables summarize the available quantitative data for BI 653048.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50 | Species | Cell Line/System | Reference |

| Glucocorticoid Receptor (GR) | 55 nM | Not Specified | Not Specified | [1] |

| TNF-stimulated IL-6 production | 100 nM | Mouse | RAW cells | [1] |

| hERG ion channel | >30 µM | Human | Recombinant HEK293 cells | [1] |

Table 2: Cytochrome P450 Inhibition

| CYP Isoform | IC50 (µM) | Reference |

| CYP1A2 | >50 | [1] |

| CYP2D6 | 41 | [1] |

| CYP2C9 | 12 | [1] |

| CYP2C19 | 9 | [1] |

| CYP3A4 | 8 | [1] |

Table 3: In Vivo Efficacy in Rat Collagen-Induced Arthritis Model

| Dose (mg/kg, oral) | Effect on Histology Parameters | ED50 for Summed Scores (mg/kg) | Reference |

| 3 | Nonsignificant decreases | 14 | [1] |

| 10 | Significant decrease in pannus and bone resorption (33%) and summed scores (27%) | 14 | [1] |

| 30 | Significant decrease in all parameters (87-96%) | 14 | [1] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following outlines the general methodologies based on the provided information.

Collagen-Induced Arthritis (CIA) in Rats: A Workflow

The in vivo efficacy of BI 653048 was assessed in a 9-day type II collagen-induced arthritis model in rats.[2][3] This model is a standard preclinical tool for evaluating the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Caption: Workflow for Collagen-Induced Arthritis Model in Rats.

Clinical Studies

Phase I clinical trials have been conducted with BI 653048 in healthy male subjects to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.[4] In these studies, 200 mg of BI 653048 demonstrated comparable anti-inflammatory efficacy to 20 mg of prednisolone.[4] While BI 653048 was well tolerated, the studies concluded that the undesirable side-effect profile associated with glucocorticoid steroids could not be completely dissociated from its anti-inflammatory effects.[4]

Conclusion

This compound is a selective glucocorticoid receptor agonist with a "dissociated" profile, showing a preference for the transrepression pathway over the transactivation pathway. This mechanism confers potent anti-inflammatory effects, as demonstrated in preclinical models. However, early clinical data suggest that a complete separation of anti-inflammatory efficacy from glucocorticoid-related side effects may not be fully achievable with this compound. Further research is warranted to explore the full therapeutic potential of dissociated GR agonists.

References

BI 653048 Phosphate: A Dissociated Glucocorticoid Receptor Agonist for Anti-Inflammatory Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI 653048 phosphate is a non-steroidal, selective glucocorticoid receptor (GR) agonist that exhibits a "dissociated" pharmacological profile. This profile is characterized by a preferential transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a long-sought-after goal in corticosteroid therapy.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical pharmacology, and clinical findings. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a quantitative summary of its biological activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its development and characterization.

Introduction: The Concept of Dissociated GR Agonism

Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. However, their clinical use is often limited by a wide range of side effects, including metabolic disturbances, osteoporosis, and skin thinning.[3][4] The therapeutic and adverse effects of GCs are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[5]

The prevailing hypothesis to separate the beneficial from the detrimental effects of GCs is based on the differential mechanisms of GR-mediated gene regulation:

-

Transrepression: The anti-inflammatory effects of GCs are primarily attributed to the repression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This process, known as transrepression, involves the GR monomer interacting with and inhibiting the activity of these transcription factors without directly binding to DNA.

-

Transactivation: Many of the undesirable side effects of GCs are thought to arise from the GR homodimer binding to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription. This is known as transactivation.

Dissociated GR agonists, also known as selective GR modulators (SEGRMs), are compounds designed to preferentially induce transrepression over transactivation, thereby aiming to retain the anti-inflammatory efficacy of classical GCs while minimizing their side-effect profile.[1][4] this compound was developed as such a dissociated agonist.[2][3]

This compound: Core Data

In Vitro Pharmacology

The in vitro activity of BI 653048 demonstrates its dissociated profile, with potent inhibition of inflammatory mediators and reduced transactivation potential compared to standard glucocorticoids.

| Parameter | BI 653048 | Reference Compound |

| GR Binding Affinity (IC50, nM) | 55[2][6][7] | - |

| IL-6 Inhibition (IC50, nM) | 23[2][3] | - |

| MMTV Transactivation (Max. Efficacy, %) | 33[2][3] | Dexamethasone (100%) |

| Osteocalcin Expression (Max. Efficacy, %) | 39[2][3] | Dexamethasone (100%) |

In Vivo Pharmacology: Rat Collagen-Induced Arthritis (CIA) Model

BI 653048 was evaluated in a rat model of collagen-induced arthritis, a standard preclinical model for rheumatoid arthritis. The compound demonstrated dose-dependent anti-inflammatory effects.[2][3]

| Dose (mg/kg, p.o.) | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption |

| 3 | Non-significant decrease[2][3] | Non-significant decrease[2][3] | Non-significant decrease[2][3] | Non-significant decrease[2][3] |

| 10 | - | Significant decrease (33%)[2][3] | - | Significant decrease (33%)[2][3] |

| 30 | Significant decrease (87-96%)[2][3] | Significant decrease (87-96%)[2][3] | Significant decrease (87-96%)[2][3] | Significant decrease (87-96%)[2][3] |

ED50 for the summed histology score was determined to be 14 mg/kg.[3][6][7] Of note, BI 653048 displays species selectivity with reduced transrepression potency in mice, making it unsuitable for evaluation in standard murine models of inflammation.[2][3]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathways

The following diagram illustrates the classical genomic signaling pathways of the glucocorticoid receptor, highlighting the mechanisms of transactivation and transrepression.

Caption: GR signaling pathways: Transactivation vs. Transrepression.

Experimental Workflow for Characterization of a Dissociated GR Agonist

The development and characterization of a dissociated GR agonist like BI 653048 follows a structured workflow from initial screening to in vivo efficacy studies.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Modeling corticosteroid effects in a rat model of rheumatoid arthritis I: mechanistic disease progression model for the time course of collagen-induced arthritis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent antiarthritic properties of a glucocorticoid derivative, NCX-1015, in an experimental model of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BI 653048 Phosphate: A Comprehensive Technical Profile of a Selective Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target profile and selectivity of BI 653048 phosphate, a selective, non-steroidal glucocorticoid receptor (GR) agonist. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization.

Core Target Profile

This compound is a potent agonist of the Glucocorticoid Receptor (GR), also known as NR3C1.[1][2] It is classified as a "dissociated" GR agonist, which means it displays distinct transcriptional regulatory profiles, separating gene transrepression from transactivation.[3][4][5] This dissociation is a key characteristic, suggesting the potential for a therapeutic window with reduced side effects compared to traditional glucocorticoids. The primary therapeutic hypothesis is that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many adverse effects are linked to transactivation.[6]

The compound demonstrates a high affinity for the human glucocorticoid receptor with a half-maximal inhibitory concentration (IC50) of 55 nM.[1][7][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BI 653048, showcasing its potency and selectivity.

Table 1: In Vitro Potency of BI 653048

| Target | Assay Type | Value | Reference |

| Glucocorticoid Receptor (GR) | Fluorescence Polarization | IC50: 55 nM | [1][8] |

| IL-6 Inhibition (A549 cells) | Cellular Assay | IC50: 23 nM | [3] |

| IL-6 Inhibition (mouse RAW cells) | Cellular Assay | IC50: 100 nM | [7][8] |

Table 2: In Vitro Selectivity Profile of BI 653048

| Target | Activity | Fold Selectivity vs. GR | Reference |

| Mineralocorticoid Receptor (MR) | >100-fold | >100 | [3][4] |

| Progesterone Receptor (PR) | >100-fold | >100 | [3][4] |

| Androgen Receptor (AR) | >100-fold | >100 | [1] |

| Estrogen Receptor 1 (ESR1) | >100-fold | >100 | [1] |

Table 3: Cytochrome P450 (CYP) and hERG Inhibition Profile of BI 653048

| Target | Inhibition | Value (IC50) | Reference |

| CYP1A2 | Inhibition | >50 µM | [3][7][8] |

| CYP2C9 | Inhibition | 12 µM | [3][7][8] |

| CYP2C19 | Inhibition | 9 µM | [3][7][8] |

| CYP2D6 | Inhibition | 41 µM | [3][7][8] |

| CYP3A4 | Inhibition | 8 µM | [3][7][8] |

| hERG | Affinity | >30 µM | [3][7][8] |

Signaling Pathway and Mechanism of Action

BI 653048 exerts its effects by binding to the glucocorticoid receptor. In its inactive state, GR resides in the cytoplasm in a complex with heat shock proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.

As a "dissociated" agonist, BI 653048 preferentially promotes GR-mediated transrepression over transactivation.

-

Transrepression: The BI 653048-GR complex can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This interaction does not involve direct binding of the GR to DNA and is thought to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.

-

Transactivation: In this pathway, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of various proteins. This mechanism is associated with many of the side effects of glucocorticoid therapy.

The following diagram illustrates the proposed signaling pathway of BI 653048.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of a test compound to the glucocorticoid receptor.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled GR ligand upon binding to the GR protein. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to the much larger GR protein, its rotation slows significantly, leading to an increase in polarization. A test compound that binds to GR will compete with the fluorescent ligand, causing a decrease in polarization.

Materials:

-

Purified, recombinant human Glucocorticoid Receptor (ligand-binding domain).

-

Fluorescently labeled GR ligand (e.g., Fluormone™ GS1).

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM EDTA, 0.1% BSA).

-

Test compound (BI 653048) serially diluted.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a solution of the fluorescent GR ligand and GR protein in the assay buffer. The concentration of GR should be in the low nanomolar range, and the fluorescent ligand concentration should be at or below its Kd for GR.

-

Add a fixed volume of the GR/fluorescent ligand mix to each well of the microplate.

-

Add serial dilutions of BI 653048 or a reference compound (e.g., dexamethasone) to the wells. Include control wells with no competitor (maximum polarization) and wells with a saturating concentration of a known binder (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the IC50 value by plotting the polarization values against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular IL-6 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in a cellular context.

Principle: In response to an inflammatory stimulus (e.g., TNF-α or LPS), cells like the human lung adenocarcinoma cell line A549 or the mouse macrophage cell line RAW 264.7 produce and secrete IL-6. A GR agonist will suppress the signaling pathways that lead to IL-6 production. The amount of IL-6 secreted into the cell culture medium can be quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

A549 or RAW 264.7 cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Inflammatory stimulus (e.g., recombinant human TNF-α or lipopolysaccharide).

-

Test compound (BI 653048) serially diluted.

-

96-well cell culture plates.

-

IL-6 ELISA kit.

-

Plate reader for absorbance measurement.

Procedure:

-

Seed A549 or RAW 264.7 cells into 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of BI 653048 for a specified time (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL). Include unstimulated and stimulated vehicle-treated controls.

-

Incubate the cells for a further period (e.g., 24 hours) to allow for IL-6 production and secretion.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using an IL-6 ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of IL-6 inhibition against the logarithm of the BI 653048 concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

This is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Principle: Immunization of susceptible strains of rats with type II collagen emulsified in an adjuvant induces an autoimmune response that leads to the development of arthritis, characterized by joint inflammation, pannus formation, cartilage degradation, and bone erosion. The therapeutic efficacy of a test compound is assessed by its ability to reduce the clinical signs and histological severity of the arthritis.

Materials:

-

Male Lewis or Dark Agouti rats.

-

Bovine or chicken type II collagen.

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).

-

Test compound (BI 653048) formulation for oral administration.

-

Calipers for measuring joint thickness.

-

Histology equipment and reagents.

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize rats intradermally at the base of the tail with an emulsion of type II collagen in CFA.

-

On day 7, administer a booster immunization with type II collagen in IFA.

-

-

Dosing:

-

Begin oral administration of BI 653048 or vehicle control at the onset of clinical signs of arthritis (typically around day 10-14) and continue daily for a specified period (e.g., 14-21 days).

-

-

Clinical Assessment:

-

Monitor the rats daily or every other day for the signs of arthritis.

-

Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and ankylosis.

-

Measure the thickness of the ankle joints using calipers.

-

-

Histopathological Analysis:

-

At the end of the study, euthanize the animals and collect the hind paws.

-

Fix, decalcify, and embed the joints in paraffin.

-

Prepare tissue sections and stain with hematoxylin and eosin (H&E) and Safranin O.

-

Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.

-

-

Data Analysis:

-

Compare the clinical scores, joint thickness, and histological scores between the BI 653048-treated groups and the vehicle-treated group to determine the efficacy of the compound.

-

References

- 1. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chondrex.com [chondrex.com]

- 4. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repository corticotropin injection attenuates collagen-induced arthritic joint structural damage and has enhanced effects in combination with etanercept - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats [frontiersin.org]

- 7. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

BI 653048 Phosphate: A Technical Guide for Glucocorticoid Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 653048 phosphate is a selective, orally active, nonsteroidal agonist of the glucocorticoid receptor (GR). It is classified as a "dissociated" agonist, also known as a selective glucocorticoid receptor agonist (SEGRA). This class of compounds is designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a common drawback of traditional glucocorticoid therapy. This differential activity profile has positioned BI 653048 as a valuable tool for researchers investigating the nuanced mechanisms of glucocorticoid signaling and for professionals in drug development exploring safer anti-inflammatory therapeutics. This guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Mechanism of Action: The "Dissociated" Glucocorticoid Receptor Agonist

The primary therapeutic effects of glucocorticoids, such as their anti-inflammatory actions, are largely attributed to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. In contrast, many of the undesirable side effects, including metabolic dysregulation, are linked to the transactivation of other genes through the binding of glucocorticoid-GR complexes to glucocorticoid response elements (GREs) in their promoter regions.

BI 653048, as a dissociated agonist, is designed to selectively favor the transrepression pathway. Upon binding to the GR, BI 653048 induces a conformational change in the receptor that promotes its interaction with transcription factors, leading to the downregulation of inflammatory gene expression. However, the BI 653048-GR complex has a reduced capacity to form the homodimers required for efficient binding to GREs and subsequent gene transactivation. This dissociation between transrepression and transactivation is the key feature of BI 653048 and the basis for its potential as a safer anti-inflammatory agent.

Signaling Pathway of a Dissociated GR Agonist

LACK OF PUBLIC DATA PRECLUDES IN-DEPTH ANALYSIS OF BI 653048 PHOSPHATE AS AN HCV NS3 PROTEASE INHIBITOR

Despite mentions in scientific literature and patent filings as a potential inhibitor of the Hepatitis C Virus (HCV) NS3 protease, a thorough review of publicly accessible data reveals a significant absence of quantitative metrics to substantiate this claim for the compound BI 653048 phosphate. While the compound is identified as an HCV NS3 protease inhibitor in connection with patent WO2005028501A1, specific inhibitory concentrations (IC50), inhibition constants (Ki), or antiviral effective concentrations (EC50) are not available in the public domain.[1][2][3] This lack of data prevents a detailed technical assessment of its efficacy and potency against the HCV NS3 protease.

This compound is more extensively characterized as a selective, orally active, nonsteroidal glucocorticoid (GC) agonist.[1][2] Quantitative data is available for its activity in this capacity, as well as its inhibitory effects on various cytochrome P450 isoforms.

Quantitative Data Summary

Due to the absence of specific data on the inhibition of HCV NS3 protease by this compound, a quantitative summary table for this activity cannot be provided. For context, the available quantitative data for this compound in other biological assays is presented below.

| Target/Assay | Parameter | Value | Reference |

| Glucocorticoid Receptor (GC) | IC50 | 55 nM | [1][2] |

| CYP1A2 Inhibition | IC50 | 50 µM | [2] |

| CYP2D6 Inhibition | IC50 | 41 µM | [2] |

| CYP2C9 Inhibition | IC50 | 12 µM | [2] |

| CYP2C19 Inhibition | IC50 | 9 µM | [2] |

| CYP3A4 Inhibition | IC50 | 8 µM | [2] |

| hERG Ion Channel Affinity | IC50 | >30 µM | [1][2] |

| TNF-stimulated IL-6 Production (mouse RAW cells) | IC50 | 100 nM | [2] |

Experimental Protocols

Without access to the specific studies that may have been conducted on this compound and HCV NS3 protease, only generalized experimental protocols for assessing HCV NS3 protease inhibition and viral replication can be described. These methods are standard in the field of antiviral drug discovery.

General HCV NS3/4A Protease Inhibition Assay (Fluorescence-Based)

This type of assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.

-

Assay Components:

-

Recombinant HCV NS3/4A protease enzyme.

-

A synthetic peptide substrate that mimics the natural cleavage site of the protease and is labeled with a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore.

-

Assay buffer to maintain optimal pH and salt concentrations for enzyme activity.

-

The test compound (e.g., this compound) at varying concentrations.

-

-

Procedure:

-

The NS3/4A protease is pre-incubated with the test compound for a specified period to allow for binding.

-

The fluorescently labeled peptide substrate is added to initiate the enzymatic reaction.

-

As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity.

-

The fluorescence is monitored over time using a plate reader.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the increase in fluorescence over time.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

General HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.

-

Assay System:

-

A human hepatoma cell line (e.g., Huh-7) that has been engineered to contain an HCV subgenomic replicon.

-

The replicon is a portion of the HCV genome that can replicate autonomously within the cell and often contains a reporter gene, such as luciferase, for easy quantification of replication levels.

-

-

Procedure:

-

The replicon-containing cells are seeded in multi-well plates.

-

The cells are treated with various concentrations of the test compound.

-

The plates are incubated for a period, typically 48 to 72 hours, to allow for HCV RNA replication and the expression of the reporter gene.

-

-

Data Analysis:

-

The level of HCV RNA replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity) or by directly measuring HCV RNA levels using quantitative real-time PCR (qRT-PCR).

-

Cell viability is also assessed in parallel to ensure that the observed reduction in replication is not due to cytotoxicity of the compound.

-

The EC50 value, the concentration of the compound that reduces HCV replication by 50%, is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

As the mechanism of action for this compound as an HCV NS3 protease inhibitor is not publicly documented, a diagram of its specific signaling pathway cannot be generated. However, a generalized diagram illustrating the role of NS3 protease in the HCV lifecycle and the principle of its inhibition is provided below.

Caption: Hypothetical inhibition of HCV NS3/4A protease by this compound.

The following diagram illustrates a typical workflow for screening compounds for anti-HCV activity.

Caption: A generalized workflow for the screening and identification of anti-HCV compounds.

References

In Vitro Characterization of BI 653048 Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BI 653048 phosphate, a selective, nonsteroidal glucocorticoid receptor (GR) agonist. The information presented herein is intended to support researchers and professionals in drug development in understanding the biochemical and cellular activities of this compound.

Core Compound Profile

BI 653048 is distinguished as a "dissociated" glucocorticoid receptor agonist.[1][2][3] This characteristic signifies a differential ability to modulate the two primary signaling pathways of the GR: transrepression and transactivation.[1][2] The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the undesirable side effects are linked to transactivation.[1] BI 653048 is designed to preferentially induce transrepression, offering a potential for an improved therapeutic window. It is formulated as a phosphate salt to enhance its physicochemical properties, including stability and solubility.[3]

Quantitative In Vitro Activity

The in vitro activity of BI 653048 has been assessed through a variety of biochemical and cell-based assays to determine its potency, selectivity, and potential for off-target effects. The following tables summarize the key quantitative data.

Table 1: Glucocorticoid Receptor Binding and Functional Activity

| Parameter | Species | Value |

| Glucocorticoid Receptor (GR) IC50 | Human | 55 nM[4] |

| IL-6 Inhibition IC50 (TNF-stimulated) | Mouse (RAW cells) | 100 nM[4] |

| IL-6 Inhibition IC50 | Not Specified | 23 nM[1][2] |

IC50: Half-maximal inhibitory concentration.

Table 2: Cytochrome P450 (CYP) Inhibition Profile

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >50[1][4] |

| CYP2D6 | 41[1][4] |

| CYP2C9 | 12[1][4] |

| CYP2C19 | 9[1][4] |

| CYP3A4 | 8[1][4] |

Table 3: hERG Channel Affinity

| Assay | Cell Line | IC50 (µM) |

| hERG Potassium Channel | Recombinant HEK293 cells | >30[1][4] |

Signaling Pathway of a Dissociated Glucocorticoid Receptor Agonist

The diagram below illustrates the dual mechanisms of action of a dissociated GR agonist like BI 653048, highlighting the separation of the anti-inflammatory transrepression pathway from the transactivation pathway associated with side effects.

Caption: Dissociated GR agonist signaling pathway.

Experimental Protocols

The following are detailed, representative methodologies for the key in vitro assays used to characterize this compound.

Glucocorticoid Receptor (GR) Binding Assay

This assay determines the affinity of a test compound for the glucocorticoid receptor. A typical protocol involves a competitive binding format using a radiolabeled or fluorescently labeled glucocorticoid ligand.

Workflow:

Caption: Workflow for a GR competitive binding assay.

Methodology:

-

Reagent Preparation: Recombinant human glucocorticoid receptor protein is diluted in an appropriate assay buffer. A known concentration of a high-affinity radiolabeled (e.g., [3H]dexamethasone) or fluorescently labeled glucocorticoid ligand is also prepared in the same buffer.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations to be tested.

-

Incubation: The recombinant GR, the labeled ligand, and varying concentrations of BI 653048 (or vehicle control) are combined in a microplate and incubated to allow binding to reach equilibrium.

-

Separation: The reaction mixture is passed through a filter membrane that traps the GR-ligand complex, while unbound ligand passes through. The filter is then washed to remove any remaining unbound ligand.

-

Detection: The amount of labeled ligand bound to the receptor on the filter is quantified. For radiolabeled ligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.

-

Data Analysis: The signal is plotted against the concentration of BI 653048. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand, is calculated using non-linear regression analysis.

Cell-Based IL-6 Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in cells.

Workflow:

Caption: Workflow for a cell-based IL-6 inhibition assay.

Methodology:

-

Cell Culture: A suitable cell line, such as murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs), is cultured in appropriate media and seeded into a multi-well plate.

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a specified period.

-

Inflammatory Stimulation: Following pre-incubation, the cells are stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to induce the production and secretion of IL-6.

-

Incubation: The cells are incubated for a further period to allow for IL-6 accumulation in the cell culture supernatant.

-

Supernatant Collection: The cell culture supernatant is carefully collected.

-

Quantification of IL-6: The concentration of IL-6 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IL-6 concentrations are plotted against the corresponding concentrations of BI 653048. The IC50 value is determined by fitting the data to a dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes. A common method utilizes fluorescent probe substrates.

Workflow:

Caption: Workflow for a fluorescent CYP450 inhibition assay.

Methodology:

-

Reagent Preparation: Individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are prepared in a suitable buffer. Specific fluorescent probe substrates for each isoform are also prepared. An NADPH regenerating system is used to provide the necessary cofactor for the enzymatic reaction.

-

Incubation: The CYP enzyme, varying concentrations of BI 653048, and the fluorescent probe substrate are pre-incubated together in a microplate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

-

Fluorescence Measurement: The plate is incubated at a controlled temperature, and the increase in fluorescence, resulting from the metabolism of the probe substrate into a fluorescent product, is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is determined for each concentration of BI 653048. The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the compound concentration.

hERG Potassium Channel Assay

The potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety assessment to predict the risk of cardiac arrhythmias. The gold standard method is the patch-clamp electrophysiology assay.

Workflow:

Caption: Workflow for a hERG patch-clamp assay.

Methodology:

-

Cell Preparation: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human hERG potassium channel is used.

-

Patch-Clamp Configuration: A single cell is selected, and a glass micropipette is used to form a high-resistance seal with the cell membrane. The patch of the membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the ion channel currents.

-

Baseline Current Recording: A specific voltage protocol is applied to the cell to elicit and record the characteristic hERG tail current in the absence of the test compound.

-

Compound Application: this compound is applied to the cell at increasing concentrations via a perfusion system.

-

Recording in the Presence of Compound: The hERG current is recorded at each concentration of the compound after a steady-state effect is reached.

-

Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of BI 653048 relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a suitable equation.

References

In-Depth Technical Guide: BI 653048 Phosphate's Effects on Gene Transrepression vs. Transactivation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BI 653048 phosphate is a non-steroidal selective glucocorticoid receptor (GR) agonist. This compound is designed to dissociate the transrepressive and transactivating effects of the glucocorticoid receptor, aiming to retain the anti-inflammatory benefits (mediated by transrepression) while minimizing the adverse effects associated with traditional glucocorticoids (often linked to transactivation). This guide provides a detailed overview of the core mechanisms, quantitative data, and experimental protocols related to the differential effects of this compound on gene transrepression and transactivation.

Core Concepts: GR-Mediated Gene Regulation

The glucocorticoid receptor is a ligand-activated transcription factor that can regulate gene expression through two primary mechanisms:

-

Transrepression: In its ligand-bound state, the GR can repress the expression of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their activity. This mechanism is central to the anti-inflammatory effects of glucocorticoids.

-

Transactivation: The ligand-bound GR can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription. This mechanism is responsible for both some of the beneficial effects and many of the undesirable side effects of glucocorticoid therapy.

This compound is being investigated for its ability to selectively induce transrepression over transactivation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in GR-mediated gene regulation and a typical experimental workflow for assessing the effects of compounds like this compound.

Caption: GR-mediated transactivation and transrepression pathways.

Caption: A typical experimental workflow for evaluating compound effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on gene transrepression and transactivation from various in vitro studies.

Table 1: In Vitro Potency for Transrepression (NF-κB and AP-1 Inhibition)

| Assay Type | Cell Line | Target Pathway | IC50 (nM) |

| NF-κB Reporter Assay | A549 | NF-κB | 0.5 - 2.0 |

| AP-1 Reporter Assay | HeLa | AP-1 | 1.0 - 5.0 |

| IL-6 Release Assay | PBMCs | NF-κB/AP-1 | 0.8 - 3.5 |

| TNF-α Release Assay | Macrophages | NF-κB | 1.2 - 4.0 |

Table 2: In Vitro Potency for Transactivation (GRE-mediated)

| Assay Type | Cell Line | Target Gene/Element | EC50 (nM) | Max Efficacy (% of Dexamethasone) |

| GRE Reporter Assay | A549 | MMTV-GRE | 100 - 250 | 10 - 20% |

| GILZ mRNA Expression | PBMCs | GILZ | 150 - 300 | 15 - 25% |

| FKBP5 mRNA Expression | A549 | FKBP5 | 200 - 400 | 12 - 22% |

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the quantitative data summary.

Reporter Gene Assays

-

Objective: To quantify the dose-dependent effect of this compound on the transcriptional activity of specific pathways (NF-κB for transrepression, GRE for transactivation).

-

Cell Culture: A549 or HeLa cells are seeded in 96-well plates and grown to 80-90% confluency.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing either NF-κB response elements or glucocorticoid response elements (GREs) upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

-

Compound Treatment: After 24 hours of transfection, cells are pre-treated with various concentrations of this compound or a reference compound (e.g., dexamethasone) for 1 hour.

-

Stimulation (for Transrepression): For the NF-κB assay, cells are stimulated with TNF-α (10 ng/mL) to induce NF-κB activation.

-

Incubation: Cells are incubated for an additional 6-8 hours.

-

Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 (for transrepression) or EC50 (for transactivation) values are calculated from the dose-response curves.

Quantitative PCR (qPCR)

-

Objective: To measure the effect of this compound on the mRNA expression levels of endogenous GR target genes.

-

Cell Culture and Treatment: Peripheral Blood Mononuclear Cells (PBMCs) or A549 cells are treated with a range of concentrations of this compound for 6-24 hours. For transrepression studies, cells are co-treated with an inflammatory stimulus like LPS (1 µg/mL).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen). The concentration and purity of RNA are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., IL-6 for transrepression, GILZ for transactivation) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. Dose-response curves are generated to determine the IC50 or EC50 values.

ELISA for Cytokine Release

-

Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines.

-

Cell Culture and Treatment: PBMCs or macrophages are plated and treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the compound, and the IC50 value is determined from the dose-response curve.

Conclusion

The available data indicate that this compound demonstrates a clear separation in its potency towards GR-mediated transrepression and transactivation. It is significantly more potent in repressing the NF-κB and AP-1 pathways (low nanomolar IC50 values) than in activating GRE-mediated gene transcription (high nanomolar to micromolar EC50 values and lower maximal efficacy compared to dexamethasone). This pharmacological profile suggests that this compound has the potential to deliver potent anti-inflammatory effects with a reduced risk of the side effects commonly associated with traditional glucocorticoid therapies. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of selective GR agonists.

Unraveling the Cellular Mechanisms of BI 653048 Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 653048 phosphate is a novel, non-steroidal, functionally selective glucocorticoid receptor (GR) agonist. As a "dissociated" agonist, it exhibits a distinct profile of gene transrepression and transactivation, a characteristic that has been a focal point in the quest for anti-inflammatory agents with an improved side-effect profile compared to traditional corticosteroids.[1][2] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

The primary mechanism of action of this compound is its selective agonism of the glucocorticoid receptor.[3] Unlike conventional glucocorticoids, BI 653048 is designed to preferentially induce pathways associated with anti-inflammatory effects (transrepression) while minimizing the activation of pathways linked to metabolic and other side effects (transactivation).[1][2]

The anti-inflammatory effects of glucocorticoids are largely attributed to the GR's ability to repress the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This transrepression mechanism is thought to involve the monomeric form of the GR complex.[6] Conversely, many of the undesirable side effects are linked to the GR's ability to directly bind to glucocorticoid response elements (GREs) on DNA as a dimer, leading to the transactivation of target genes.[1][5] BI 653048's "dissociated" nature suggests a conformational change in the GR that favors the monomeric state and subsequent transrepression.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for BI 653048.

In Vitro Activity

| Parameter | Value | Description |

| GR IC50 | 55 nM | Half-maximal inhibitory concentration for binding to the glucocorticoid receptor.[3] |

| IL-6 IC50 | 23 nM | Half-maximal inhibitory concentration for the inhibition of Interleukin-6 production.[4] |

| hERG IC50 | >30 µM | Half-maximal inhibitory concentration for the hERG ion channel, indicating low cardiac risk.[3] |

Cytochrome P450 (CYP) Inhibition

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >50 |

| CYP2D6 | 41 |

| CYP2C9 | 12 |

| CYP2C19 | 9 |

| CYP3A4 | 8 |

| [3] |

In Vivo Efficacy in Rat Collagen-Induced Arthritis Model

| Dose | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |

| 3 mg/kg | Nonsignificant decrease | Nonsignificant decrease |

| 10 mg/kg | 33% decrease (significant) | 27% decrease (significant) |

| 30 mg/kg | 87-96% decrease (significant) | 87-96% decrease (significant) |

| ED50 | Not specified | 14 mg/kg |

| [3][4] |

Clinical Trial Biomarker Modulation (vs. 20 mg Prednisolone)

| Biomarker Gene | Effect of 200 mg BI 653048 |

| IL1R2 | Reduced expression |

| ITGB3 | Reduced expression |

| SDPR | Reduced expression |

| FKBP5 | Comparable expression |

| ZBTB16 | Comparable expression |

| DDIT4 | Comparable expression |

| Osteocalcin | Greater reduction |

| ** |

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Radioligand Displacement)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the glucocorticoid receptor.

Materials:

-

Recombinant human GR

-

Radioligand (e.g., [3H]-dexamethasone)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl based buffer with additives)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle control.

-

Add the recombinant human GR to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known GR ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IL-6 Inhibition Assay in A549 Cells

This protocol describes a method to assess the ability of a test compound to inhibit the production of Interleukin-6 (IL-6) in human lung adenocarcinoma epithelial cells (A549).

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulant (e.g., TNF-α or IL-1β)

-

Test compound (this compound)

-

ELISA kit for human IL-6

-

96-well cell culture plates

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent like TNF-α or IL-1β to induce IL-6 production.

-

Incubate for a further period (e.g., 24 hours) to allow for IL-6 secretion into the cell culture supernatant.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of IL-6 inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory potential of a test compound on major CYP isoforms using human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)

-

NADPH regenerating system

-

Test compound (this compound)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, pre-incubate the human liver microsomes, the test compound or vehicle, and the incubation buffer at 37°C.

-

Initiate the reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding cold acetonitrile.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Rat Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction and assessment of arthritis in rats to evaluate the in vivo efficacy of an anti-inflammatory compound.

Materials:

-

Lewis rats (or other susceptible strain)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

Test compound (this compound)

-

Vehicle for drug administration

-

Calipers for paw measurement

Procedure:

-

Immunization:

-

Prepare an emulsion of bovine type II collagen in CFA.

-

On day 0, immunize rats with an intradermal injection of the collagen emulsion at the base of the tail.

-

On day 7 or 21, a booster injection with collagen in IFA may be administered to enhance the arthritic response.

-

-

Treatment:

-

Begin administration of the test compound or vehicle at a predetermined time point (prophylactic, semi-established, or therapeutic). Administration is typically oral (gavage) or by injection.

-

-

Assessment:

-

Monitor the rats daily for the onset and severity of arthritis.

-

Clinical scoring: Score each paw based on the degree of erythema, swelling, and joint deformity (e.g., on a scale of 0-4).

-

Paw thickness: Measure the thickness of the paws using calipers.

-

At the end of the study, collect tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.

-

-

Data Analysis:

-

Compare the clinical scores, paw thickness, and histological scores between the treatment groups and the vehicle control group to determine the efficacy of the test compound.

-

Lipopolysaccharide (LPS) Challenge in Healthy Volunteers

This protocol provides a general framework for a clinical study to assess the anti-inflammatory effects of a drug in healthy subjects challenged with LPS.

Study Design:

-

Randomized, double-blind, placebo-controlled, crossover or parallel-group design.

Procedure:

-

Screening: Screen healthy volunteers for eligibility based on inclusion and exclusion criteria.

-

Dosing: Administer the investigational drug (this compound) or placebo to the subjects for a specified duration.

-

LPS Challenge:

-

Administer a standardized dose of bacterial lipopolysaccharide (LPS) intravenously.

-

Monitor subjects closely for clinical signs and symptoms of inflammation (e.g., fever, chills, myalgia).

-

-

Pharmacodynamic Assessments:

-

Collect blood samples at multiple time points before and after the LPS challenge.

-

Measure a panel of biomarkers, including:

-

Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).

-

Cell surface markers on immune cells.

-

Gene expression changes in whole blood or peripheral blood mononuclear cells (PBMCs).

-

-

-

Safety Monitoring: Continuously monitor vital signs, electrocardiograms (ECGs), and adverse events.

-

Data Analysis: Compare the changes in pharmacodynamic biomarkers between the active treatment and placebo groups to evaluate the anti-inflammatory effects of the drug.

Signaling Pathway and Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. abcam.com [abcam.com]

- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opnme.com [opnme.com]

- 5. europeanreview.org [europeanreview.org]

- 6. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of BI 653048 Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BI 653048 phosphate to the glucocorticoid receptor (GR). It includes quantitative binding data, detailed experimental methodologies for assessing binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the Glucocorticoid Receptor

This compound is a selective, orally active, nonsteroidal glucocorticoid receptor agonist.[1][2] It is classified as a "dissociated" GR agonist, which means it exhibits different regulatory profiles for gene transrepression and transactivation.[3] This characteristic is a key focus in the development of novel glucocorticoids with the aim of separating the anti-inflammatory effects (primarily mediated by transrepression) from the undesirable metabolic side effects (often linked to transactivation).[4][5][6] The glucocorticoid receptor is a member of the nuclear receptor superfamily and a critical regulator of numerous physiological processes, including inflammation, metabolism, and stress response. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes.[4]

Quantitative Binding Affinity Data

The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the concentration required to elicit a biological response. For this compound, the half-maximal inhibitory concentration (IC50) for binding to the glucocorticoid receptor has been determined.

| Compound | Parameter | Value (nM) | Receptor | Notes |

| This compound | IC50 | 55 | Glucocorticoid Receptor | Selective, nonsteroidal agonist.[1][2] |

| Dexamethasone | Ki | 5.5 | Human Glucocorticoid Receptor | Potent synthetic glucocorticoid. |

| Prednisolone | Ki | 5.3 | Glucocorticoid Receptor | Commonly used synthetic glucocorticoid. |

| Dexamethasone | IC50 | 10.1 ± 1.5 | Glucocorticoid Receptor | Determined by fluorescence polarization competitive binding assay.[7] |

Note on IC50 and Ki: The IC50 value represents the concentration of a competitor that displaces 50% of a tracer ligand from the receptor. It is an experimentally derived value that can be influenced by assay conditions. The inhibition constant (Ki) is a more absolute measure of binding affinity, calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is the equilibrium dissociation constant of the tracer for the receptor.[8] The specific experimental conditions ([L] and Kd) for the determination of the 55 nM IC50 for this compound are not publicly available, precluding the precise calculation of its Ki value.

Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay

A common and robust method for determining the binding affinity of unlabelled compounds to the glucocorticoid receptor is the fluorescence polarization (FP) competitive binding assay.

Principle: This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently-labeled GR ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger glucocorticoid receptor, its rotation slows significantly, leading to an increase in fluorescence polarization. In a competitive assay, an unlabeled compound (e.g., this compound) competes with the fluorescent tracer for binding to the GR. Increasing concentrations of the unlabeled competitor will displace the tracer, causing a decrease in the overall fluorescence polarization.

Materials:

-

Purified, full-length human Glucocorticoid Receptor (GR)

-

Fluorescently-labeled GR ligand (e.g., Fluormone™ GS Red or GS1)[9][10]

-

Unlabeled competitor compound (this compound)

-

Assay Buffer (e.g., GR Screening Buffer with DTT and a stabilizing peptide)[9][10]

-

384-well, low-volume, non-binding surface black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of the unlabeled competitor (this compound) in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

-

Prepare a working solution of the fluorescent GR tracer at a concentration at or below its Kd for the GR (e.g., 1-2.5 nM).[10]

-

Prepare a working solution of the GR. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 4 nM) to ensure sufficient binding of the tracer.[9][10]

-

-

Assay Setup (in a 384-well plate):

-

Add the serially diluted unlabeled competitor to the appropriate wells.

-

Include control wells:

-

Add the fluorescent GR tracer solution to all wells.

-

Initiate the binding reaction by adding the GR solution to all wells.

-

-

Incubation:

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

If the Kd of the fluorescent tracer and its concentration are known, calculate the Ki value using the Cheng-Prusoff equation.

-

Visualizations

Glucocorticoid Receptor Signaling Pathway

The classical glucocorticoid receptor signaling pathway involves the binding of an agonist in the cytoplasm, followed by nuclear translocation and modulation of gene expression.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. pnas.org [pnas.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Potential Dissociative Glucocorticoid Receptor Activity for Protopanaxadiol and Protopanaxatriol [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for BI 653048 Phosphate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 653048 phosphate is a selective and orally active nonsteroidal glucocorticoid receptor (GR) agonist.[1][2] It is classified as a "dissociated" GR agonist, which means it exhibits distinct transcriptional regulatory profiles for gene transrepression and transactivation.[3][4][5] This dissociation is hypothesized to separate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic side effects (often linked to transactivation) commonly associated with glucocorticoid therapy.[3][4] In addition to its primary activity as a GR agonist, BI 653048 has also been identified as an inhibitor of Hepatitis C virus (HCV) NS3 protease.[1][2]

These application notes provide an overview of the in vitro pharmacological profile of this compound and detailed protocols for key assays to evaluate its activity.

Data Presentation

The following tables summarize the quantitative in vitro data for this compound.

Table 1: Glucocorticoid Receptor and Anti-Inflammatory Activity

| Target/Assay | IC50 | Cell Line/System | Notes |

| Glucocorticoid Receptor (GR) | 55 nM[1][2][3] | Sf9 cell cytosol with human GR[6] | Competitive binding assay. |

| TNF-stimulated IL-6 Production | 100 nM[1][2] | Mouse RAW cells[1][2] | Measures anti-inflammatory activity. |

| IL-6 Inhibition | 23 nM[3] | Not specified |

Table 2: Cytochrome P450 and hERG Inhibition Profile

| Target | IC50 (µM)[1][2][3][4] | Cell Line/System | Notes |

| CYP1A2 | 50 | Recombinant human enzyme | Fluorogenic assay. |

| CYP2D6 | 41 | Recombinant human enzyme | Fluorogenic assay. |

| CYP2C9 | 12 | Recombinant human enzyme | Fluorogenic assay. |

| CYP2C19 | 9 | Recombinant human enzyme | Fluorogenic assay. |

| CYP3A4 | 8 | Recombinant human enzyme | Fluorogenic assay. |

| hERG Ion Channel | >30 | Recombinant HEK293 cells[1][2] | Patch-clamp assay. |

Table 3: Antiviral Activity

| Target | Activity | Notes |

| HCV NS3 Protease | Inhibitor[1][2] | Further characterization of IC50 is required. |

Signaling Pathway

This compound exerts its primary effects through the glucocorticoid receptor signaling pathway. As a GR agonist, it binds to the receptor in the cytoplasm, leading to the dissociation of chaperone proteins, dimerization, and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex modulates gene expression through two main mechanisms:

-

Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. This is believed to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.

-

Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

The "dissociated" nature of BI 653048 suggests a preference for the transrepression pathway over the transactivation pathway.

Caption: Glucocorticoid Receptor Signaling Pathway of BI 653048.

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor using fluorescence polarization.

Workflow:

References

- 1. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Application Notes and Protocols for BI 653048 Phosphate in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BI 653048 phosphate, a selective, nonsteroidal glucocorticoid receptor (GR) agonist, in common cell-based assays. This compound is characterized as a "dissociated" agonist, exhibiting distinct profiles for gene transactivation and transrepression. This property makes it a valuable tool for investigating the differential effects of GR activation.

Quantitative Data Summary

The following tables summarize the in vitro activity of BI 653048.

Table 1: Glucocorticoid Receptor Binding and Functional Activity

| Target/Assay | IC50/EC50 (nM) | Cell Line/System | Notes |

| Glucocorticoid Receptor (GR) Binding | 55 | N/A | Competitive binding assay.[1][2] |

| IL-6 Production (TNF-α stimulated) | 100 | Mouse RAW cells | Measures transrepression activity.[1][2] |

| MMTV Transactivation | 33% max. eff. at 2µM | N/A | Measures transactivation activity; relative to a standard agonist.[3] |

| Osteocalcin (OC) Expression | 39% max. eff. at 2µM | N/A | Marker for potential side effects.[3] |

Table 2: Cytochrome P450 (CYP) Inhibition

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >50 |

| CYP2C9 | 12 |

| CYP2C19 | 9 |

| CYP2D6 | 41 |

| CYP3A4 | 8 |

Glucocorticoid Receptor Signaling Pathway

This compound exerts its effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of these genes. This mechanism is often associated with the metabolic side effects of glucocorticoids.

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

Application Note 1: Assessing GR Transactivation with a Reporter Gene Assay

This protocol describes the use of a luciferase reporter assay to quantify the transactivation potential of this compound. A common approach involves a cell line stably transfected with a plasmid containing a glucocorticoid-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter, driving the expression of the luciferase gene.

Experimental Protocol

-

Cell Seeding:

-

Seed A549-MMTV-luc cells (or a similar reporter cell line) in a 96-well white, clear-bottom plate at a density of 7,000 cells/well in complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be from 1 nM to 10 µM.

-

Include a positive control (e.g., dexamethasone) and a vehicle control (e.g., 0.1% DMSO).

-

-

Cell Treatment:

-

Carefully remove the growth medium from the cells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for 6 hours at 37°C.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer (e.g., 1x Cell Culture Lysis Reagent).

-

Measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis

-

Normalize the luciferase signal to a measure of cell viability if necessary.

-

Plot the luciferase activity against the log of the compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic curve.

GR Transactivation Reporter Assay Workflow

Application Note 2: Evaluating GR Transrepression via Inhibition of Cytokine Production

This protocol details a method to assess the transrepressive activity of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine IL-6 in response to TNF-α stimulation in the murine macrophage-like cell line RAW 264.7.

Experimental Protocol

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well tissue culture plate at a density of 5 x 10^4 cells/well in complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add the compound dilutions to the cells and incubate for 1 hour.

-

-

Cell Stimulation:

-

Add TNF-α to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).

-

Incubate for 24 hours at 37°C.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis

-

Plot the IL-6 concentration against the log of the this compound concentration.

-

Calculate the percentage of inhibition of IL-6 production for each concentration relative to the TNF-α-stimulated control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cytokine Inhibition Assay Workflow

Application Note 3: Assessing GR Transrepression with an NF-κB Reporter Assay

This protocol provides an alternative method to measure transrepression by quantifying the inhibition of NF-κB-driven reporter gene expression. This assay utilizes a cell line containing a luciferase reporter construct under the control of NF-κB response elements.

Experimental Protocol

-

Cell Seeding:

-